3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-13-3-4-17(9-14(13)2)23-11-15(10-18(23)25)20(27)22-7-5-16(6-8-22)24-19(26)12-29-21(24)28/h3-4,9,15-16H,5-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHKOZIJJXTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4C(=O)COC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS Number: 2034317-53-6) is a complex organic molecule that has garnered attention for its potential biological activities. This paper aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables, case studies, and detailed research outcomes.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.4 g/mol
- Structure : The compound features a piperidine ring, oxazolidine dione moiety, and a pyrrolidine carbonyl group attached to a dimethylphenyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with similar structures showed high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated:
- Inhibition of Pathogens : Preliminary screening indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- Apoptotic Pathways : Activation of caspases suggests that the compound triggers programmed cell death in neoplastic cells.
- Antibacterial Mechanisms : The disruption of bacterial metabolic processes may lead to the inhibition of growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (ESI compound in ):
- Substituent Differences : The absence of a piperidine-pyrrolidone linker and the presence of methoxy groups instead of methyl groups alter electron distribution and steric bulk.
- NMR Data : The methoxybenzylidene analog shows distinct 1H NMR shifts (e.g., aromatic protons at δ 7.8–6.8 ppm, methoxy groups at δ 3.8 ppm) due to electron-donating methoxy substituents . In contrast, the target compound’s 3,4-dimethylphenyl group would likely produce upfield-shifted aromatic protons (δ ~6.5–7.2 ppm) and methyl resonances near δ 2.2–2.5 ppm.
| Feature | Target Compound | (Z)-Methoxy Analog |
|---|---|---|
| Aromatic Substituents | 3,4-Dimethylphenyl (electron-neutral) | 4-Methoxyphenyl (electron-rich) |
| Linker | Piperidine-pyrrolidone | Benzylidene |
| Key NMR Shifts | Methyl: δ ~2.2–2.5 (predicted) | Methoxy: δ 3.8; Aromatic: δ 6.8–7.8 |
Pharmacological Activity
While direct pharmacological data for the target compound is scarce, structurally related oxazolidinediones exhibit:
- Enzyme Inhibition: Substitutions on the phenyl ring (e.g., methyl vs. methoxy) influence binding to hydrophobic pockets in enzyme active sites.
- Antimicrobial Activity : Piperidine-linked derivatives often show enhanced bioavailability over benzylidene analogs due to improved solubility and metabolic stability.
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s 3,4-dimethylphenyl group increases LogP (~3.5 predicted) compared to the methoxy analog (LogP ~2.8), favoring membrane permeability.
- Solubility : The piperidine linker and oxazolidinedione moiety may enhance aqueous solubility (~0.1 mg/mL predicted) relative to rigid benzylidene derivatives.
Research Findings and Limitations
- Experimental Gaps: No direct biological data (e.g., IC50, MIC) for the target compound is available in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Computational Predictions : Molecular docking studies suggest the 3,4-dimethylphenyl group may enhance binding to hydrophobic enzyme pockets (e.g., COX-2) compared to methoxy-substituted derivatives.
Q & A
Q. How to design SAR studies for derivatives of this compound?
- Methodology :
- Synthesize analogs with modified substituents (e.g., halogenation of the 3,4-dimethylphenyl group or piperidine substitution).
- Correlate structural changes with bioactivity using multivariate analysis (e.g., PCA or PLS regression).
- Validate SAR trends with molecular docking against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
